molecular formula C18H14Cl2O7 B033757 Leoidin CAS No. 105350-54-7

Leoidin

Cat. No.: B033757
CAS No.: 105350-54-7
M. Wt: 413.2 g/mol
InChI Key: RCLFRVZNHRFQGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Leoidin, a depsidone originally isolated from L. gangaleoides, has been found to exhibit antibacterial and enzyme inhibitory activities . Its primary targets include various bacteria such as E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae . Additionally, this compound inhibits phenylalanyl-tRNA synthetase (PheRS) and organic anion-transporting polypeptides 1B1 (OATP1B1) and OATP1B3 .

Mode of Action

This compound interacts with its targets primarily through inhibition. It inhibits the activity of phenylalanyl-tRNA synthetase (PheRS), a key enzyme involved in protein synthesis . By inhibiting PheRS, this compound potentially disrupts protein synthesis within the target organisms, leading to their eventual death . Furthermore, this compound inhibits OATP1B1 and OATP1B3, which are involved in the transport of various endogenous and exogenous compounds across the cell membrane .

Biochemical Pathways

By inhibiting PheRS, this compound may disrupt the proper formation of proteins, leading to cellular dysfunction and death

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug . Future research should focus on understanding the ADME properties of this compound to optimize its therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis and cellular transport processes . By inhibiting PheRS, this compound disrupts the formation of proteins, which can lead to cellular dysfunction and death . The inhibition of OATP1B1 and OATP1B3 disrupts the transport of various compounds across the cell membrane, potentially affecting cellular function .

Action Environment

It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs . Future research should investigate how factors such as temperature, pH, and presence of other substances might influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Leoidin has been identified as a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells . It is bacteriostatic, targeting PheRS .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an inhibitor of protein synthesis. By targeting PheRS, this compound can potentially disrupt protein synthesis within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PheRS, an enzyme involved in protein synthesis. By inhibiting this enzyme, this compound can disrupt the process of protein synthesis .

Preparation Methods

Leoidin can be synthesized through various chemical routes. The compound is typically isolated from natural sources such as lichens. The synthetic preparation involves the use of specific solvents like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the compound . Industrial production methods are not extensively documented, but the isolation from natural sources remains a primary method.

Chemical Reactions Analysis

Leoidin undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Leoidin has a wide range of scientific research applications:

Comparison with Similar Compounds

Leoidin is unique due to its specific inhibitory effects on protein synthesis and its dual inhibition of OATP1B1 and OATP1B3. Similar compounds include other depsidones and natural products with antibacterial properties. Some of these similar compounds are:

Properties

IUPAC Name

methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFRVZNHRFQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347940
Record name Leoidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-54-7
Record name Leoidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105350-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leoidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Leoidin?

A1: this compound has been identified as an inhibitor of the Forkhead box protein M1 (FOXM1) []. Specifically, it disrupts the binding of FOXM1 to DNA, hindering its transcriptional activity. This inhibition was demonstrated in a study utilizing a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay []. While the exact binding mechanism remains to be fully elucidated, this finding suggests this compound's potential to influence cellular processes regulated by FOXM1, such as cell proliferation.

Q2: What is the structural relationship between this compound and Gangathis compound?

A2: this compound and Gangathis compound are both depsidones isolated from the lichen Lecanora gangaleoides Nyl []. The structure of this compound was elucidated by chemically transforming it into a diphenyl ether, a compound also obtainable from Gangathis compound []. This suggests a close structural relationship between the two compounds. Further studies are needed to fully characterize the exact structural differences and their impact on the biological activities of this compound and Gangathis compound.

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